5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the pyrazole ring, with the various substituents attached. The trifluoromethyl group would add a degree of electronegativity to the molecule, while the propan-2-yl group would add some bulkiness .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its structure. The trifluoromethyl group would likely make the compound somewhat polar, while the propan-2-yl group would add some nonpolarity. The exact properties would depend on the specific arrangement of these groups in the molecule .Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde' involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of acetic acid and acetic anhydride to form 5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "acetic acid", "acetic anhydride" ], "Reaction": [ "Mix 3-(trifluoromethyl)benzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine in a round-bottom flask.", "Add acetic acid and acetic anhydride to the flask and stir the mixture at room temperature for 24 hours.", "Filter the resulting solid and wash it with water.", "Dry the solid under vacuum to obtain the desired product, 5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde." ] } | |
CAS-Nummer |
1152976-75-4 |
Molekularformel |
C14H12ClF3N2O |
Molekulargewicht |
316.70 g/mol |
IUPAC-Name |
5-chloro-3-propan-2-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3 |
InChI-Schlüssel |
BWDMGOCEMILONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.